molecular formula C11H11NO4 B13162384 2-(3-Ethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)acetic acid

2-(3-Ethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)acetic acid

Cat. No.: B13162384
M. Wt: 221.21 g/mol
InChI Key: GLYBWAQGPXMBOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Ethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)acetic acid is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

The synthesis of 2-(3-Ethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with ethyl acetoacetate in the presence of an acid catalyst to form the benzoxazole ring. The resulting intermediate is then subjected to further reactions to introduce the acetic acid moiety.

Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. These methods are designed to be scalable and cost-effective for large-scale production.

Chemical Reactions Analysis

2-(3-Ethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, where substituents can be introduced at specific positions on the ring.

    Hydrolysis: The ester or amide derivatives of the compound can be hydrolyzed under acidic or basic conditions to yield the parent acid.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents on the benzoxazole ring.

Scientific Research Applications

2-(3-Ethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)acetic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials, including polymers and organic semiconductors.

    Biological Research: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

    Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Ethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)acetic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The benzoxazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which contribute to its binding affinity and specificity.

Molecular targets and pathways involved may include inhibition of specific enzymes, modulation of receptor activity, or interference with cellular signaling pathways. Detailed studies are required to elucidate the exact mechanism of action for each specific application.

Comparison with Similar Compounds

2-(3-Ethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)acetic acid can be compared with other benzoxazole derivatives, such as:

    2-(2-Hydroxyphenyl)benzoxazole: Known for its fluorescence properties and used in optical applications.

    2-(2-Aminophenyl)benzoxazole: Studied for its potential as an antimicrobial agent.

    2-(2-Methylphenyl)benzoxazole: Used in the synthesis of polymers and materials with specific electronic properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and acetic acid substituents may enhance its solubility, reactivity, and potential biological activity compared to other benzoxazole derivatives.

Properties

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

2-(3-ethyl-2-oxo-1,3-benzoxazol-5-yl)acetic acid

InChI

InChI=1S/C11H11NO4/c1-2-12-8-5-7(6-10(13)14)3-4-9(8)16-11(12)15/h3-5H,2,6H2,1H3,(H,13,14)

InChI Key

GLYBWAQGPXMBOA-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=CC(=C2)CC(=O)O)OC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.